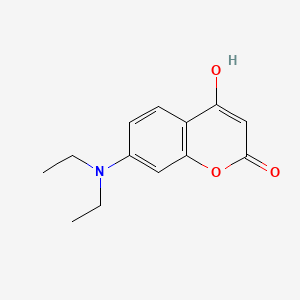

7-Diethylamino-4-hydroxy-chromen-2-one

Overview

Description

7-Diethylamino-4-hydroxy-chromen-2-one, also known as 7-diethylamino-4-hydroxycoumarin, is an organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is particularly notable for its fluorescent properties, making it valuable in scientific research and industrial applications .

Mechanism of Action

Target of Action

It is known that the compound plays a significant role in biological luminescence . It serves as a component of bioluminescent reagents, contributing to important research in this field .

Mode of Action

It is known to be a fluorescent compound , which suggests that it may interact with its targets by absorbing and emitting light. This property is often utilized in biological and chemical analysis .

Biochemical Pathways

Given its role in biological luminescence , it may be involved in pathways related to light production and detection in biological systems.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Diethylamino-4-hydroxy-chromen-2-one is currently limited. The compound has a predicted density of 1.274±0.06 g/cm3 , and it is soluble in organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its fluorescent properties . It can be used as a component of bioluminescent reagents, contributing to the production of light in biological systems . This can be used to detect or measure certain substances in chemical analysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s safety and toxicity data are limited, indicating that precautions should be taken when handling and storing the compound .

Biochemical Analysis

Biochemical Properties

7-Diethylamino-4-hydroxy-chromen-2-one is a coumarin derivative . Coumarins are a group of naturally occurring lactones that have been used as herbal medicines since early ages . They have been intensively screened for different biological properties . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.

Cellular Effects

The specific effects of this compound on various types of cells and cellular processes are not mentioned in the available literature. Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Molecular Mechanism

The molecular mechanism of action of this compound is not mentioned in the available literature. It is known that coumarins can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Diethylamino-4-hydroxy-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with diethylamine under basic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Diethylamino-4-hydroxy-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of coumarin derivatives with different functional groups .

Scientific Research Applications

7-Diethylamino-4-hydroxy-chromen-2-one has numerous applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.

Biology: Employed in biological labeling and imaging due to its strong fluorescence.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fluorescent dyes, optical brighteners, and laser dyes.

Comparison with Similar Compounds

4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.

7-Hydroxy-4-methylcoumarin: Known for its fluorescence and used in similar applications.

7-Diethylamino-4-methylcoumarin: Another derivative with enhanced fluorescent properties.

Uniqueness: 7-Diethylamino-4-hydroxy-chromen-2-one is unique due to its strong fluorescence and versatility in various applications. Its diethylamino group significantly enhances its photophysical properties, making it more effective in fluorescence-based techniques compared to other coumarin derivatives .

Properties

IUPAC Name |

7-(diethylamino)-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPBPGPAPLKZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715691 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64369-55-7 | |

| Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does structural modification of the coumarin scaffold in 7-Diethylamino-4-hydroxy-chromen-2-one impact its fluorescence properties?

A1: The research article "Phenylpyran-fused coumarin novel derivatives: combined photophysical and theoretical study on structural modification for PET-inhibited ICT emission" [] investigates the impact of fusing a phenylpyran moiety to the coumarin core structure of this compound. This modification aims to enhance the molecule's fluorescence by inhibiting Photoinduced Electron Transfer (PET) processes. The study combines experimental photophysical measurements with theoretical calculations to elucidate the relationship between structural changes and the observed fluorescence properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/new.no-structure.jpg)

![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)

![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)